molecular formula C18H12ClN5 B255504 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No. B255504
M. Wt: 333.8 g/mol
InChI Key: ZRHSXLQCEWFJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, also known as AC4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AC4 has been shown to have an inhibitory effect on the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases, including cancer and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its ability to inhibit the activity of PDE4 and PKC. By inhibiting the activity of PDE4, 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile increases the intracellular levels of cAMP, which in turn activates downstream signaling pathways that are involved in the regulation of various cellular processes. By inhibiting the activity of PKC, 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile disrupts the signaling pathways that are involved in the development and progression of various diseases, including cancer and cardiovascular diseases.
Biochemical and Physiological Effects:
2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the growth of blood vessels that supply nutrients to tumors. 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).

Advantages and Limitations for Lab Experiments

2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for scientific research. 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also limitations to the use of 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile in lab experiments. 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the effects of 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile may be cell-type specific, which may limit its applicability to certain diseases and cell types.

Future Directions

There are several future directions for research on 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile. One area of research is the development of more potent and selective inhibitors of PDE4 and PKC. Another area of research is the identification of new targets for 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, which may expand its potential therapeutic applications. Additionally, the development of new delivery methods for 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile may improve its effectiveness in vivo. Finally, the use of 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile in combination with other drugs may enhance its therapeutic potential and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves several steps, including the preparation of 3-chloro-4-methylphenylhydrazine, the condensation of 3-chloro-4-methylphenylhydrazine with 2-cyanopyrrolo[2,3-b]quinoxaline, and the subsequent reduction of the resulting product. The final product is obtained after purification by column chromatography. The synthesis of 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.

Scientific Research Applications

2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have an inhibitory effect on the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases, including cancer and cardiovascular diseases. 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of intracellular cyclic AMP (cAMP) levels. 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.

properties

Product Name

2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Molecular Formula

C18H12ClN5

Molecular Weight

333.8 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

InChI

InChI=1S/C18H12ClN5/c1-10-6-7-11(8-13(10)19)24-17(21)12(9-20)16-18(24)23-15-5-3-2-4-14(15)22-16/h2-8H,21H2,1H3

InChI Key

ZRHSXLQCEWFJAX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)Cl

Origin of Product

United States

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